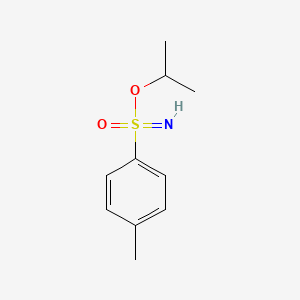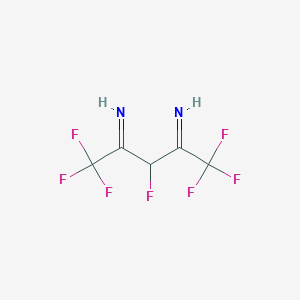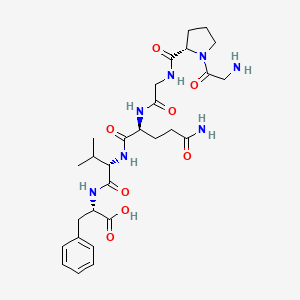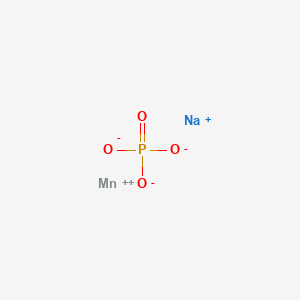
Manganese(2+) sodium phosphate (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(2+) sodium phosphate (1/1/1) is an inorganic compound composed of manganese, sodium, and phosphate ions in a 1:1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese(2+) sodium phosphate can be synthesized through a chemical precipitation method. One common approach involves reacting manganese chloride (MnCl₂) with sodium phosphate (Na₃PO₄) in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of manganese(2+) sodium phosphate as a precipitate:
[ \text{MnCl}_2 + \text{Na}_3\text{PO}_4 \rightarrow \text{Mn}_3(\text{PO}_4)_2 + \text{NaCl} ]
Industrial Production Methods
Industrial production of manganese(2+) sodium phosphate may involve similar precipitation methods but on a larger scale. The reaction conditions, such as temperature, concentration, and pH, are carefully controlled to optimize yield and purity. Additionally, advanced techniques like hydrothermal synthesis can be employed to produce high-purity manganese(2+) sodium phosphate with specific morphological characteristics .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(2+) sodium phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Manganese ions can participate in redox reactions, where they change oxidation states. For example, manganese(2+) can be oxidized to manganese(4+) in the presence of strong oxidizing agents.
Substitution Reactions: The phosphate group in manganese(2+) sodium phosphate can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are common oxidizing agents used in redox reactions involving manganese(2+) sodium phosphate.
Substitution Reagents: Ammonium ions (NH₄⁺) can be used to substitute the phosphate group in manganese(2+) sodium phosphate.
Major Products Formed
Oxidation: Oxidation of manganese(2+) sodium phosphate can result in the formation of manganese dioxide (MnO₂).
Substitution: Substitution reactions can produce various manganese phosphates with different anions
Wissenschaftliche Forschungsanwendungen
Manganese(2+) sodium phosphate has several scientific research applications:
Energy Storage: It is used as a cathode material in sodium-ion batteries due to its stable voltage platform and high capacity.
Catalysis: Manganese(2+) sodium phosphate can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.
Wirkmechanismus
The mechanism of action of manganese(2+) sodium phosphate involves its ability to participate in redox reactions and interact with various molecular targets. In energy storage applications, the compound’s ability to undergo reversible redox reactions enables it to store and release energy efficiently. In catalysis, manganese ions can facilitate electron transfer processes, enhancing reaction rates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(2+) phosphate (Mn₃(PO₄)₂): Similar in composition but lacks sodium ions.
Sodium manganese phosphate (NaMnPO₄): Contains sodium and manganese but in different stoichiometric ratios.
Uniqueness
Manganese(2+) sodium phosphate (1/1/1) is unique due to its specific stoichiometry, which imparts distinct electrochemical properties. Its combination of manganese and sodium ions makes it particularly suitable for applications in sodium-ion batteries, where both elements play crucial roles in energy storage and transfer .
Eigenschaften
CAS-Nummer |
477779-62-7 |
|---|---|
Molekularformel |
MnNaO4P |
Molekulargewicht |
172.899 g/mol |
IUPAC-Name |
sodium;manganese(2+);phosphate |
InChI |
InChI=1S/Mn.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |
InChI-Schlüssel |
HEVWJXJIIXJVKU-UHFFFAOYSA-K |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



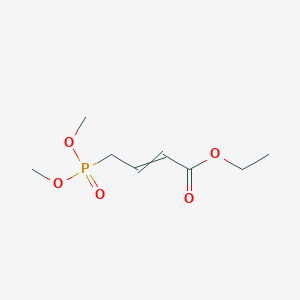
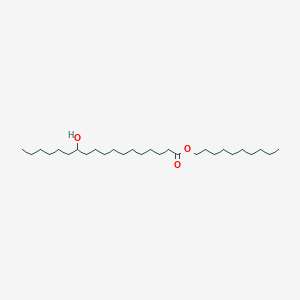

![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
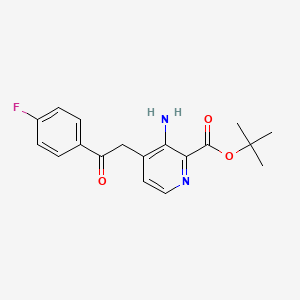
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
